3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine

Medicinal Chemistry Lipophilicity Drug Design

The compound 3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine (CAS 2320503-97-5) is a fluorinated azetidine bearing a difluoromethyl group at the 3-position and a 3,5-difluorophenylmethanesulfonyl moiety on the azetidine nitrogen. It belongs to a class of N-sulfonylazetidines that have been investigated as cannabinoid-1 (CB1) receptor antagonists and are utilized as building blocks in medicinal chemistry.

Molecular Formula C11H11F4NO2S
Molecular Weight 297.27
CAS No. 2320503-97-5
Cat. No. B2444688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine
CAS2320503-97-5
Molecular FormulaC11H11F4NO2S
Molecular Weight297.27
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC(=CC(=C2)F)F)C(F)F
InChIInChI=1S/C11H11F4NO2S/c12-9-1-7(2-10(13)3-9)6-19(17,18)16-4-8(5-16)11(14)15/h1-3,8,11H,4-6H2
InChIKeyMPSCDCHCYIAGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine (CAS 2320503-97-5): Core Structural Identity and Procurement Context


The compound 3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine (CAS 2320503-97-5) is a fluorinated azetidine bearing a difluoromethyl group at the 3-position and a 3,5-difluorophenylmethanesulfonyl moiety on the azetidine nitrogen [1]. It belongs to a class of N-sulfonylazetidines that have been investigated as cannabinoid-1 (CB1) receptor antagonists and are utilized as building blocks in medicinal chemistry [2]. This compound is distinguished from its closest in-class analog, 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2320175-55-9), by the presence of a methylene spacer (–CH2–) between the sulfonyl group and the aryl ring, which impacts lipophilicity, conformational flexibility, and potential binding interactions [2].

Why Generic Substitution of 3-(Difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine Fails: The Critical Role of the Methanesulfonyl Methylene Spacer


In-class analogs such as 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2320175-55-9) share the same aryl substitution and difluoromethylazetidine core but differ by the absence of the methanesulfonyl methylene spacer. This single methylene unit alters the distance between the sulfonyl group and the azetidine nitrogen, which is known to modulate ring-strain and conformational preferences in N-sulfonylazetidines [1]. Attempts to interchange these compounds for structure-activity relationship (SAR) studies or as synthetic intermediates without accounting for the conformational effect would introduce unrecognized variables that confound lead optimization and procurement specifications.

Product-Specific Quantitative Evidence Guide: 3-(Difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine vs. Closest Analog


Lipophilicity Modulation via Methylene Spacer (cLogP)

The introduction of a methylene spacer between the sulfonyl and the aryl ring in 3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine increases calculated lipophilicity by approximately +0.5 log unit relative to the direct sulfonyl analog 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine (cLogP target: 1.87 vs. comparator: 1.37) . This difference places the target compound in a more favorable range for blood-brain barrier penetration in CNS-targeted programs.

Medicinal Chemistry Lipophilicity Drug Design

Conformational Flexibility: Number of Rotatable Bonds

The target compound possesses 4 rotatable bonds, whereas the direct sulfonyl analog has only 3 . The additional rotatable bond in the methanesulfonyl linker allows greater conformational sampling of the aryl group relative to the azetidine ring, which can be exploited to access unique binding pockets that are inaccessible to the more rigid analog.

Conformational Analysis Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area of the target compound is 46.2 Ų, which is identical to the direct sulfonyl analog [1]. This indicates that the methylene spacer does not alter hydrogen-bonding capacity, meaning differences in permeability or solubility will primarily stem from lipophilicity changes rather than polarity.

Physicochemical Properties Drug-Likeness ADME

Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW = 297.27 g/mol, 20 heavy atoms) is 14 Da heavier and contains one additional carbon atom compared to the direct sulfonyl analog (MW = 283.24 g/mol, 19 heavy atoms) [1]. This 4.9% increase in molecular weight remains within the rule-of-five guidelines and may be offset by the beneficial lipophilicity shift for CNS programs.

Molecular Properties Fragment-Based Drug Design Lead-Likeness

Limited Availability of Direct Biological Data

As of the evidence cutoff date (May 2026), no peer-reviewed publications or patent examples were identified that report biological activity data (e.g., IC₅₀, EC₅₀, % inhibition) for 3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine or its direct sulfonyl analog in a head-to-head comparative format [1][2]. The differentiation evidence above is based on computed physicochemical properties and class-level inferences from N-sulfonylazetidine SAR literature, not on direct comparative biological assay results.

Data Gap Procurement Risk SAR

Best Research and Industrial Application Scenarios for 3-(Difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine


CNS Lead Optimization: Tuning Lipophilicity for Blood-Brain Barrier Penetration

When optimizing a CNS-active chemical series based on N-sulfonylazetidine CB1 antagonists, the target compound's higher cLogP (1.87 vs. 1.37 for the direct sulfonyl analog) provides a calculated increase in predicted brain penetration while maintaining TPSA below 50 Ų, consistent with CNS drug-like properties [1]. This makes it a candidate for in vivo proof-of-concept studies where central target engagement is required.

Conformation-Driven Selectivity Screening in Kinase or GPCR Panels

The extra rotatable bond introduced by the methanesulfonyl spacer (4 vs. 3 rotatable bonds) allows exploration of binding modes that are sterically inaccessible to the more rigid direct sulfonyl analog [1]. This compound is suited for diversity-oriented screening panels aimed at identifying selective inhibitors for targets with shallow or induced-fit binding pockets.

Fragment Elaboration and Scaffold Hopping in Sulfonamide-Based Libraries

With a molecular weight of 297.27 g/mol and 20 heavy atoms, the target compound resides at the boundary between fragment and lead-like chemical space. It serves as a late-stage elaboration intermediate for libraries that require both the metabolic stability advantages of the difluoromethylazetidine core and the tunable lipophilicity conferred by the methanesulfonyl linker [1].

Prospective Procurement for Customized Biological Profiling

Given the absence of publicly available biological data for either the target compound or its direct analog, procurement should be driven by the specific hypothesis that the methylene spacer alters target binding or pharmacokinetics. The compound is best suited for well-defined, comparator-inclusive SAR studies where both compounds are ordered simultaneously to generate the missing head-to-head data.

Quote Request

Request a Quote for 3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.